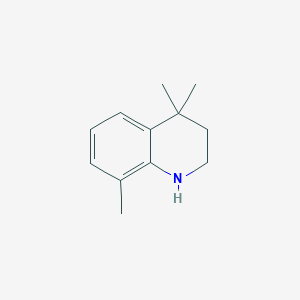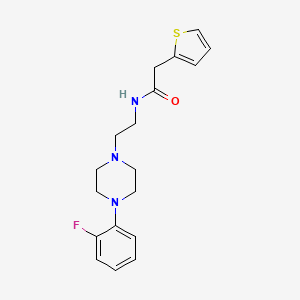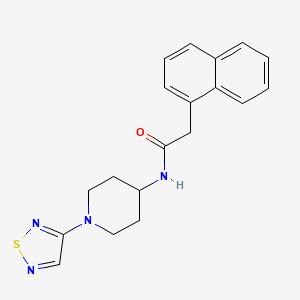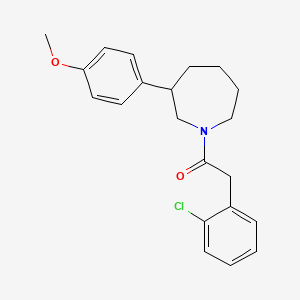![molecular formula C24H15FN2O3 B2972961 3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883954-52-7](/img/structure/B2972961.png)
3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a complex organic molecule that contains several functional groups and rings. It has a chromeno[2,3-d]pyrimidine core, which is a bicyclic system containing a pyrimidine ring fused with a chromene ring. The molecule also contains a benzyl group and a 4-fluorophenyl group attached to the chromeno[2,3-d]pyrimidine core .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chromeno[2,3-d]pyrimidine core suggests that the molecule may have interesting electronic properties . The fluorophenyl group could introduce electronegativity into the molecule, potentially influencing its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups and the electronic properties of its chromeno[2,3-d]pyrimidine core. The benzyl and 4-fluorophenyl groups could also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : The synthesis of related chromeno[2,3-d]pyrimidine-4,5-diones has been explored through various methods. For example, Osyanin et al. (2014) described a novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones using a reaction with 6-amino-1,3-dimethyluracil and o-benzoquinone methide precursors in acetic acid (Osyanin, Osipov, Pavlov, & Klimochkin, 2014). Brahmachari and Nayek (2017) developed a catalyst-free synthesis for similar compounds in aqueous ethanol at room temperature, highlighting the eco-friendliness and simplicity of the process (Brahmachari & Nayek, 2017).
Biological and Pharmaceutical Applications
- Antimicrobial Properties : Several studies have shown that chromeno[2,3-d]pyrimidine derivatives exhibit antimicrobial properties. For instance, Allehyani (2022) synthesized novel heteroannulated compounds containing chromenopyridopyrimidines with variable inhibitory effects on microorganisms (Allehyani, 2022). Additionally, Banothu and Bavanthula (2012) reported the synthesis of chromeno pyrimidinone derivatives that were evaluated for their antimicrobial activity against various bacterial and fungal strains (Banothu & Bavanthula, 2012).
Material Science and Catalysis
- Catalytic and Sensing Applications : The compound's derivatives have been explored for their potential in catalysis and sensing. Kefayati et al. (2015) discussed the use of sulfonic acid-functionalized nanoparticles as catalysts for the synthesis of benzo[f]chromeno[2,3-d]pyrimidinones, showing their activity and recyclability (Kefayati, Golshekan, Shariati, & Bagheri, 2015). Jamasbi et al. (2021) synthesized chromeno[d]pyrimidine-2,5-dione/thione derivatives for use as a colorimetric chemosensor for Hg2+ ions, demonstrating their effectiveness in UV–Vis spectroscopy (Jamasbi, Ziarani, Mohajer, & Badiei, 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, which leads to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the compound .
Cellular Effects
Preliminary studies suggest that this compound may have significant effects on various types of cells and cellular processes . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
3-benzyl-2-(4-fluorophenyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15FN2O3/c25-17-12-10-16(11-13-17)22-26-23-20(21(28)18-8-4-5-9-19(18)30-23)24(29)27(22)14-15-6-2-1-3-7-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPWRBZALXPQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2972885.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2972886.png)
![N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2972889.png)
![3-[(4-chlorobenzyl)oxy]-2-methyl-4H-pyran-4-one](/img/structure/B2972891.png)

![1-[[(5-Methylpyridin-2-yl)amino]methyl]indole-2,3-dione](/img/structure/B2972894.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2972895.png)
![1-[(4-bromobenzyl)oxy]-1H-imidazole](/img/structure/B2972896.png)

